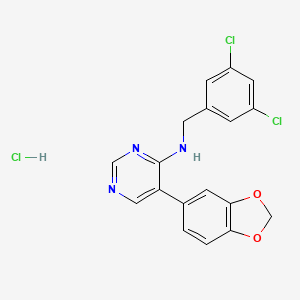

![molecular formula C13H14N2O2S2 B2741122 N-allyl-4-[4-(methylsulfonyl)phenyl]-1,3-thiazol-2-amine CAS No. 851398-29-3](/img/structure/B2741122.png)

N-allyl-4-[4-(methylsulfonyl)phenyl]-1,3-thiazol-2-amine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

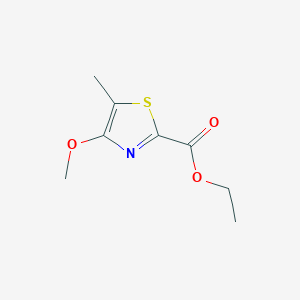

“N-allyl-4-[4-(methylsulfonyl)phenyl]-1,3-thiazol-2-amine” is a chemical compound with the molecular formula C13H14N2O2S2 and a molecular weight of 294.39 . It is used for research purposes .

Molecular Structure Analysis

The molecular structure of “N-allyl-4-[4-(methylsulfonyl)phenyl]-1,3-thiazol-2-amine” consists of a thiazole ring attached to a phenyl ring via a sulfonamide group .科学的研究の応用

Structural Analysis and Tautomeric Forms

N-allyl Derivatives Analysis : Research has delved into the structural analysis of N-allyl derivatives in both solid and solution states, utilizing NMR spectroscopy and X-ray crystallography. These studies reveal the existence of these compounds in the egzo-amino tautomeric form, highlighting the molecular configurations and potential reactivity of such derivatives (Strzemecka et al., 2003); (Strzemecka et al., 2010).

Synthesis Applications

Allylic Amines Synthesis : Studies highlight the use of similar structures for the efficient synthesis of allylic amines, an important class of compounds due to their utility in pharmaceuticals and material science. This includes methods for indium-mediated allylation in aqueous media and iridium-catalyzed C-C bond-forming hydrogenation, demonstrating high yields and enantioselectivity in the formation of these compounds (Sun et al., 2008); (Barchuk et al., 2007).

Catalysis and Enantioselective Reactions : The research also explores the catalytic applications of structures related to N-allyl-4-[4-(methylsulfonyl)phenyl]-1,3-thiazol-2-amine, particularly in enantioselective synthesis processes. These studies demonstrate the potential of sulfone and sulfonyl-based ligands in promoting highly selective allylation reactions, contributing to the synthesis of carbanucleosides and chiral homoallylic amines with significant enantioselectivity (Trost et al., 2000); (Noble & MacMillan, 2014).

Chemical Synthesis and Reactions

Thiazole and Thiouracil Derivatives : Additional research focuses on the synthesis of thiazole and thiouracil derivatives, highlighting the reactivity of related structures in forming these heterocycles. These compounds are of interest due to their wide range of biological activities and applications in medicinal chemistry (Slivchuk et al., 2008).

作用機序

While the exact mechanism of action for “N-allyl-4-[4-(methylsulfonyl)phenyl]-1,3-thiazol-2-amine” is not specified, research has shown that thiazole derivatives can have antibacterial activity . These molecules, when used in conjunction with a cell-penetrating peptide like octaarginine, can display potent antibacterial activity against both Gram-negative and Gram-positive bacteria .

特性

IUPAC Name |

4-(4-methylsulfonylphenyl)-N-prop-2-enyl-1,3-thiazol-2-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14N2O2S2/c1-3-8-14-13-15-12(9-18-13)10-4-6-11(7-5-10)19(2,16)17/h3-7,9H,1,8H2,2H3,(H,14,15) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OSJSZQZOFCRZFT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1=CC=C(C=C1)C2=CSC(=N2)NCC=C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14N2O2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

294.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-allyl-4-[4-(methylsulfonyl)phenyl]-1,3-thiazol-2-amine | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-[(2,5-dimethylphenyl)sulfonyl]-N-(3-ethylphenyl)thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine](/img/structure/B2741039.png)

![N-[cyano(2,3-dimethoxyphenyl)methyl]-2-(5-methylthiophen-2-yl)acetamide](/img/structure/B2741040.png)

![N-benzyl-N-(4,5-dimethylbenzo[d]thiazol-2-yl)-2-(4-(methylsulfonyl)phenyl)acetamide](/img/structure/B2741045.png)

![N-[4-chloro-3-(trifluoromethyl)phenyl]-2-[7-(4-methoxyphenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetamide](/img/structure/B2741050.png)

![N-[(1,2-dimethylindol-5-yl)methyl]-3-phenylpropanamide](/img/structure/B2741059.png)

![3,4-dimethoxy-N-(1-methylbenzo[e][1,3]benzothiazol-2-ylidene)benzamide](/img/structure/B2741062.png)